N-ethyl-1-(pyridin-2-yl)ethanesulfonamide
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Overview
Description
N-ethyl-1-(pyridin-2-yl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ethanesulfonamide group, which is a sulfonamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyridin-2-yl)ethanesulfonamide typically involves the reaction of pyridine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Step 1: Pyridine is reacted with ethanesulfonyl chloride in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(pyridin-2-yl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-1-(pyridin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)ethanesulfonamide
- N-ethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide
- N-(pyridin-2-yl)benzenesulfonamide
Uniqueness
N-ethyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and reach intracellular targets.
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-ethyl-1-pyridin-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11-14(12,13)8(2)9-6-4-5-7-10-9/h4-8,11H,3H2,1-2H3 |
InChI Key |
JOSVCKZARHJJII-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C)C1=CC=CC=N1 |
Origin of Product |
United States |
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